molecular formula C8H2Br6N2 B13810911 3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole CAS No. 54705-15-6

3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole

Cat. No.: B13810911
CAS No.: 54705-15-6
M. Wt: 605.5 g/mol
InChI Key: CKUAYXRLIBAUTH-UHFFFAOYSA-N
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Description

3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole is a halogenated bipyrrole derivative characterized by six bromine atoms symmetrically substituted at the 3,3',4,4',5,5' positions of the bipyrrole backbone. Bromination at the β-positions (3,4,5) significantly alters the electron density and steric profile of the molecule, influencing its reactivity, photophysical behavior, and interactions with biological systems .

Properties

CAS No.

54705-15-6

Molecular Formula

C8H2Br6N2

Molecular Weight

605.5 g/mol

IUPAC Name

2,3,4-tribromo-5-(3,4,5-tribromo-1H-pyrrol-2-yl)-1H-pyrrole

InChI

InChI=1S/C8H2Br6N2/c9-1-3(11)7(13)15-5(1)6-2(10)4(12)8(14)16-6/h15-16H

InChI Key

CKUAYXRLIBAUTH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N1)Br)Br)Br)C2=C(C(=C(N2)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] typically involves the bromination of 2,2’-bi[1H-pyrrole] under controlled conditions. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrrole oxides.

    Reduction: Formation of partially or fully de-brominated bipyrroles.

    Substitution: Formation of substituted bipyrroles with various functional groups.

Scientific Research Applications

3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Bipyrroles

Substituent Effects on Electronic Properties

Table 1: Key Structural and Electronic Properties of Bipyrrole Derivatives
Compound Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Fluorescence λmax (nm)
3,3',4,4',5,5'-Hexabromo-2,2'-bipyrrole Br (3,3',4,4',5,5') ~665.3* Estimated: 3.1–3.5† Not reported
3,3',4,4'-Tetraethyl-5,5'-divinyl-2,2'-bipyrrole C2H5 (3,3',4,4'), vinyl (5,5') 424.6 2.8–3.0 553–602 (solvent-dependent)
3,3′,4,4′-Tetramethyl-2,2′-bipyrrole-5,5′-dicarboxylic acid CH3 (3,3',4,4'), COOH (5,5') 310.3 N/A Non-fluorescent
5,5′-Thienyl-2,2′-bipyrrole Thienyl (5,5') ~304.4 2.5–2.7 N/A (conductive polymer precursor)

*Calculated based on formula C8H4Br6N2. †Estimated via analogy to halogenated aromatics.

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The hexabromo derivative's bromine atoms are strongly electron-withdrawing, lowering the HOMO energy and reducing conjugation efficiency compared to alkyl (e.g., tetraethyl) or aryl-substituted analogs. For example, 3,3',4,4'-tetraethyl-2,2'-bipyrrole exhibits a bathochromic shift in UV-Vis spectra (λmax ~450 nm) due to ethyl groups raising HOMO levels, whereas bromine substituents would induce a hypsochromic shift .

  • Steric Hindrance: Bromine's larger atomic radius increases steric crowding, reducing planarity between pyrrole rings. In contrast, thienyl or vinyl substituents at 5,5′ positions (e.g., in extended bipyrroles) enhance conjugation and lower oxidation potentials, favoring electropolymerization into conductive materials .

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